molecular formula C14H19NO3 B7475905 (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone

(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone

Cat. No. B7475905
M. Wt: 249.30 g/mol
InChI Key: ZDDGTNQHJVJHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HMP is a derivative of the popular opioid analgesic, fentanyl, and has shown promising results in preclinical studies as a potent and selective mu-opioid receptor agonist.

Scientific Research Applications

(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has shown potential as a therapeutic agent for the treatment of pain and other related disorders. In preclinical studies, this compound has demonstrated potent analgesic effects and has shown to be more effective than fentanyl in reducing pain. This compound has also shown promise in the treatment of depression and anxiety disorders, as it has been shown to produce antidepressant-like effects in animal models.

Mechanism of Action

(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone exerts its analgesic effects by binding to and activating the mu-opioid receptor in the central nervous system. This results in the inhibition of pain signals and the release of endogenous opioids, leading to pain relief. This compound has also been shown to produce sedative and euphoric effects, which are mediated by the activation of the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, this compound has been shown to produce respiratory depression, miosis, and gastrointestinal effects. This compound has also been shown to have a high potential for abuse and dependence, similar to other opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone is its high potency and selectivity for the mu-opioid receptor. This makes it an attractive candidate for the development of new analgesic drugs with fewer side effects. However, the high potential for abuse and dependence of this compound also presents a significant limitation for its use in lab experiments.

Future Directions

There is still much research to be done on (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential applications in medicinal chemistry. Some of the future directions for this compound include the development of new analogs with improved selectivity and reduced abuse potential, as well as the investigation of its potential as a treatment for other disorders such as depression and anxiety. Further research is also needed to better understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidin-1-amine with 2-hydroxy-4-methoxybenzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction proceeds through a one-pot condensation reaction, followed by reduction. The resulting product is a white crystalline powder with a melting point of 204-206°C.

properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(18-2)9-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDGTNQHJVJHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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